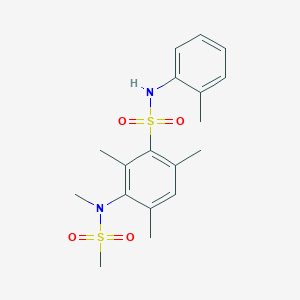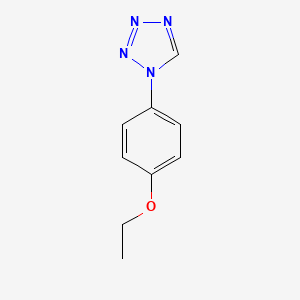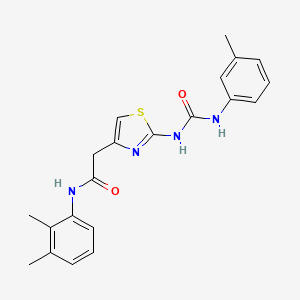![molecular formula C12H17ClN2O2 B2959853 Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate CAS No. 2355827-08-4](/img/structure/B2959853.png)
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate” is a chemical compound. It is a derivative of carbamate and has a molecular weight of 256.73 . It is typically in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Toxicokinetics and Biotransformation
Research has focused on understanding the toxicokinetics (how a substance moves through the body) of similar compounds, such as ethers used as fuel oxygenates (Dekant et al., 2001). These studies provide insights into the absorption, metabolism, excretion, and potential toxic effects of chemical compounds, including Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate. The toxicokinetic behavior of ethers suggests that, after exposure, they are rapidly taken up and then cleared from the body through exhalation and biotransformation into urinary metabolites, indicating similar pathways could be relevant for this compound (Dekant et al., 2001).
Environmental Monitoring
Studies on environmental monitoring involve detecting and quantifying chemical compounds in environmental samples, such as air, water, and soil. For instance, the human biomonitoring of fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (Scherer et al., 2020) highlights the importance of monitoring chemical exposure in human populations. This parallels the potential application of monitoring this compound in environmental and biological matrices to assess exposure and risks (Scherer et al., 2020).
Chemical Analysis and Safety Evaluation
Research also includes the development of analytical methods for detecting chemical compounds in various samples, which is crucial for safety evaluation and regulatory compliance. For example, the use of accelerator mass spectrometry in human mass balance and pharmacokinetic studies (Garner et al., 2002) demonstrates advanced analytical techniques for quantifying low levels of chemical compounds, including this compound, in biological samples. This enables a comprehensive assessment of the compound's pharmacokinetics, metabolism, and potential impacts on human health (Garner et al., 2002).
Wirkmechanismus
Target of Action
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a complex organic compoundCarbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to work by inhibiting the action of enzymes, which can lead to various biochemical changes . The specific interaction of this compound with its targets would depend on the structure and properties of the compound and the target.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
For instance, tert-butanol, a related compound, is known to be rapidly absorbed if inhaled or ingested .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIKXZNBMEXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

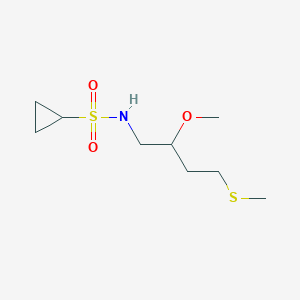

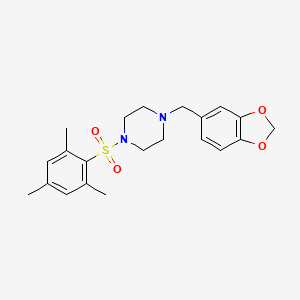
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
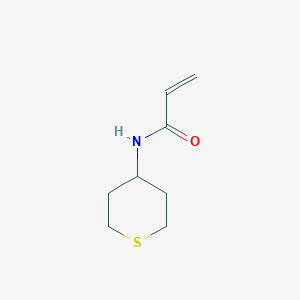
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

